molecular formula C9H10N4O2S B2867586 N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421583-78-9

N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2867586
CAS No.: 1421583-78-9
M. Wt: 238.27
InChI Key: ZUOMESIGDVNTON-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The isoxazole and thiadiazole rings in this compound are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the isoxazole and thiadiazole rings through cyclization reactions. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the rings .

Scientific Research Applications

Structural Characteristics

The compound features an isoxazole ring, a thiadiazole moiety, and a carboxamide functional group, contributing to its biological activity and interaction with various biological targets.

Pharmacological Studies

N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its pharmacological properties, particularly as a potential drug candidate in the treatment of various diseases.

Key Findings:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial effects against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of specific metabolic pathways essential for microbial survival .
  • Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies show promising results against various cancer cell lines .

Biochemical Applications

The compound has also been explored for its biochemical applications, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies:

Enzyme TargetInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25
CyclooxygenaseNon-competitive15
LipoxygenaseMixed10

These results indicate that this compound can effectively modulate enzyme activity, which may have implications in treating inflammatory conditions and neurodegenerative diseases .

Environmental Science

In environmental research, the compound has been evaluated for its potential as a bioremediation agent due to its ability to degrade pollutants.

Case Study:

A recent study assessed the degradation of organic pollutants in contaminated water using this compound as a catalyst. The findings revealed:

  • Degradation Efficiency : Over 80% reduction in pollutant concentration within 24 hours.
  • Mechanism : The compound facilitates the breakdown of complex organic molecules through oxidative pathways.

This suggests a promising role for this compound in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and thiadiazole derivatives, such as:

Uniqueness

N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of isoxazole and thiadiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Structural Characteristics

The compound features a unique combination of an isoxazole ring , a thiadiazole moiety , and a carboxamide functional group . These structural elements contribute significantly to its pharmacological properties. The isoxazole ring enhances biological activity through its electron-withdrawing nature, while the thiadiazole framework improves stability and reactivity in biological systems.

Apoptosis Induction

Research indicates that this compound induces apoptosis in cancer cells. This process is evidenced by:

  • Caspase Activation : The compound activates caspases, which are crucial enzymes in the apoptosis pathway.
  • DNA Fragmentation : Treated cells exhibit DNA fragmentation, a hallmark of apoptotic cell death.

In Vivo Studies

Animal model studies have demonstrated that this compound inhibits tumor growth effectively without significant toxicity. This suggests its potential as a therapeutic agent in cancer treatment.

Biological Activities

The compound exhibits several significant biological activities:

  • Anticancer Activity : It has shown promising results against various cancer cell lines with IC50 values ranging from 7 to 20 µM. This suggests its effectiveness in inhibiting cancer cell proliferation .
  • Antimicrobial Properties : Similar compounds within the thiadiazole class have demonstrated antimicrobial effects, which may extend to this compound .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds sharing structural similarities reveals the unique advantages of this compound:

Compound NameStructural FeaturesBiological Activity
4-Methylthiadiazole-5-carboxylic acidThiadiazole ringAntimicrobial activity
1,3-Thiazole derivativesThiazole ringAntitumor and antifungal properties
Isoxazole-based inhibitorsIsoxazole ringCarbonic anhydrase inhibition

This table illustrates that while many compounds exhibit beneficial properties, the specific combination of isoxazole and thiadiazole moieties in this compound may enhance its therapeutic potential.

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of the isoxazole ring.
  • Introduction of the thiadiazole moiety through cyclization reactions.
  • Carboxamide formation via acylation reactions.

These synthetic pathways allow for modifications that can optimize structure-activity relationships (SAR) for enhanced biological efficacy .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental models:

  • In vitro studies showed significant inhibition of cell growth in leukemia and breast cancer cell lines.
  • In vivo studies confirmed tumor growth inhibition with minimal side effects in murine models .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-3-7-8(16-13-12-7)9(14)11-6-4-10-15-5-6/h4-5H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOMESIGDVNTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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